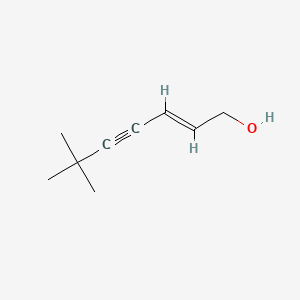

1-Hydroxy-6,6-dimethyl-2-hepten-4-in

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Hydroxy-6,6-dimethyl-2-heptene-4-yne, also known as HDMHY, is a synthetic compound that has been widely studied for its potential applications in scientific research. This molecule is a derivative of the natural product squalene, which is a precursor to cholesterol and other important biomolecules. In

Wissenschaftliche Forschungsanwendungen

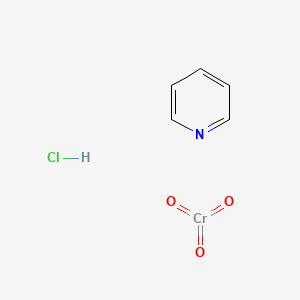

Medizinischer Zwischenstoff {svg_1}

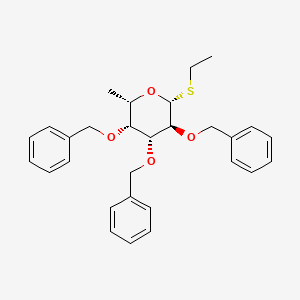

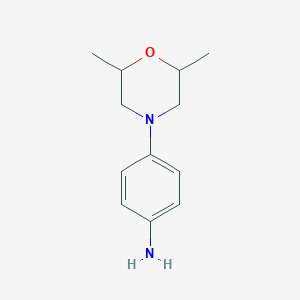

Diese Verbindung wird als medizinischer Zwischenstoff bei der Herstellung verschiedener Pharmazeutika eingesetzt. Sie wird insbesondere bei der Synthese von N-Desmethyl Terbinafin, einem Metaboliten von Terbinafin {svg_2}. Terbinafin ist ein oral wirksames, antimikrotisches Allylamine, das mit Naftifin verwandt ist {svg_3}.

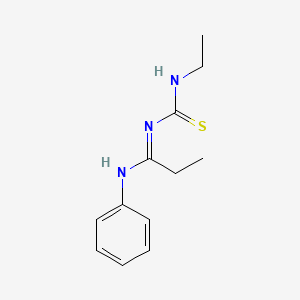

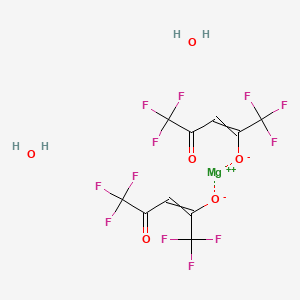

Synthese von (E)-1-Chlor-6,6-dimethyl-2-hepten-4-alkin {svg_4}

Die Verbindung wird bei der Synthese von (E)-1-Chlor-6,6-dimethyl-2-hepten-4-alkin eingesetzt, einem wichtigen Zwischenprodukt bei der Herstellung von synthetischer Salzsäure-Terbinafin {svg_5}. Dieser Prozess beinhaltet eine Hydrolysereaktion unter der Einwirkung von Alkalien, eine Sonogashira-Kupplungsreaktion und eine Reaktion mit einem Chlorierungsmittel {svg_6}.

Synthese neuartiger Oligobipyridin-Liganden {svg_7}

Obwohl nicht direkt mit „1-Hydroxy-6,6-dimethyl-2-hepten-4-in“ verwandt, wurden ähnliche Verbindungen wie „6,6′-dimethyl-2,2′-bipyridyl“ bei der Synthese neuartiger Oligobipyridin-Liganden verwendet {svg_8}. Es ist möglich, dass „this compound“ ähnliche Anwendungen bei der Synthese neuartiger Liganden haben könnte.

Wirkmechanismus

Target of Action

It is known to be an intermediate in the synthesis of n-desmethyl terbinafine , a metabolite of Terbinafine, an orally active, antimycotic allylamine . Therefore, it can be inferred that the compound may interact with the same targets as Terbinafine, which primarily inhibits the enzyme squalene epoxidase, disrupting fungal cell membrane synthesis.

Mode of Action

As an intermediate in the synthesis of N-Desmethyl Terbinafine , it may share similar interactions with its targets. Terbinafine, for instance, inhibits squalene epoxidase, preventing the conversion of squalene to lanosterol, thereby disrupting ergosterol synthesis and leading to a deficiency in ergosterol within the fungal cell membrane .

Biochemical Pathways

The compound is likely involved in the ergosterol biosynthesis pathway, given its role as an intermediate in the synthesis of N-Desmethyl Terbinafine . By inhibiting squalene epoxidase, it prevents the conversion of squalene to lanosterol, leading to a buildup of squalene and a deficiency of ergosterol within the fungal cell membrane . This disrupts the integrity and function of the membrane, leading to fungal cell death .

Pharmacokinetics

Terbinafine is well-absorbed in the gastrointestinal tract, widely distributed in tissues and body fluids, metabolized in the liver, and excreted in the urine .

Result of Action

As an intermediate in the synthesis of n-desmethyl terbinafine , it may contribute to the antimycotic effects of Terbinafine, which include disruption of fungal cell membrane integrity and function, leading to fungal cell death .

Biochemische Analyse

Biochemical Properties

1-Hydroxy-6,6-dimethyl-2-heptene-4-yne plays a significant role in biochemical reactions, particularly as an intermediate in the synthesis of antifungal agents. It interacts with various enzymes and proteins involved in metabolic pathways. For instance, it is known to be a precursor in the synthesis of N-Desmethyl Terbinafine, which inhibits squalene epoxidase, a key enzyme in fungal ergosterol biosynthesis . This interaction disrupts the production of ergosterol, an essential component of fungal cell membranes, thereby exerting antifungal effects.

Cellular Effects

The effects of 1-Hydroxy-6,6-dimethyl-2-heptene-4-yne on various cell types and cellular processes are profound. It influences cell function by interfering with cell signaling pathways, gene expression, and cellular metabolism. Specifically, the inhibition of squalene epoxidase by its metabolite, N-Desmethyl Terbinafine, leads to the accumulation of squalene and a decrease in ergosterol levels . This disruption in sterol biosynthesis affects membrane integrity and function, ultimately leading to cell death in fungal cells.

Molecular Mechanism

At the molecular level, 1-Hydroxy-6,6-dimethyl-2-heptene-4-yne exerts its effects through the inhibition of squalene epoxidase. This enzyme is responsible for the conversion of squalene to 2,3-oxidosqualene, a precursor in the biosynthesis of ergosterol . By inhibiting this enzyme, the compound prevents the formation of ergosterol, leading to the accumulation of squalene and subsequent disruption of cell membrane synthesis and function. This mechanism is crucial for its antifungal activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-Hydroxy-6,6-dimethyl-2-heptene-4-yne change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under refrigerated conditions

Dosage Effects in Animal Models

The effects of 1-Hydroxy-6,6-dimethyl-2-heptene-4-yne vary with different dosages in animal models. At lower doses, the compound exhibits antifungal activity without significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential impacts on liver and kidney function. These threshold effects highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

1-Hydroxy-6,6-dimethyl-2-heptene-4-yne is involved in metabolic pathways related to sterol biosynthesis. It interacts with enzymes such as squalene epoxidase, which plays a critical role in the conversion of squalene to ergosterol . The inhibition of this enzyme by the compound or its metabolites leads to alterations in metabolic flux and changes in metabolite levels, particularly those related to sterol biosynthesis.

Transport and Distribution

The transport and distribution of 1-Hydroxy-6,6-dimethyl-2-heptene-4-yne within cells and tissues are influenced by various transporters and binding proteins. The compound’s solubility in chloroform and methanol suggests that it can be transported across cell membranes and distributed within different cellular compartments . Understanding the transport mechanisms and distribution patterns is essential for optimizing its therapeutic potential.

Subcellular Localization

The subcellular localization of 1-Hydroxy-6,6-dimethyl-2-heptene-4-yne affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns can influence its interactions with enzymes and other biomolecules, thereby modulating its biochemical effects.

Eigenschaften

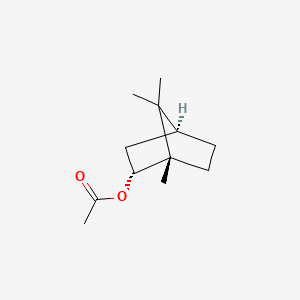

| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-Hydroxy-6,6-dimethyl-2-heptene-4-yne involves the conversion of a starting material into the desired product through a series of chemical reactions.", "Starting Materials": [ "2-Methyl-3-hexyne", "Bromoethane", "Sodium hydroxide", "Sodium hydride", "Sodium borohydride", "Hydrochloric acid", "Sodium sulfate", "Methanol", "Ethanol", "Water" ], "Reaction": [ "Step 1: 2-Methyl-3-hexyne is reacted with bromoethane in the presence of sodium hydroxide to form 2-bromo-3-methylhexane.", "Step 2: 2-Bromo-3-methylhexane is treated with sodium hydride to form 3-methyl-2-hexene.", "Step 3: 3-Methyl-2-hexene is reacted with sodium borohydride in methanol to form 3-methyl-2-hexanol.", "Step 4: 3-Methyl-2-hexanol is treated with hydrochloric acid to form 1-Hydroxy-6,6-dimethyl-2-heptene-4-yne.", "Step 5: The product is purified by washing with water and drying with sodium sulfate." ] } | |

| 114311-70-5 | |

Molekularformel |

C9H14O |

Molekulargewicht |

138.21 g/mol |

IUPAC-Name |

6,6-dimethylhept-2-en-4-yn-1-ol |

InChI |

InChI=1S/C9H14O/c1-9(2,3)7-5-4-6-8-10/h4,6,10H,8H2,1-3H3 |

InChI-Schlüssel |

GALYLLJOCKLAGD-UHFFFAOYSA-N |

SMILES |

CC(C)(C)C#CC=CCO |

Kanonische SMILES |

CC(C)(C)C#CC=CCO |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Bromo-bis(2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl)borane](/img/structure/B1142010.png)

![[(1S,2R)-1-Benzyl-2-hydroxy-3-[isobutyl-[(4-aminophenyl)sulfonyl]amino]propyl]carbamic Acid tert-But](/img/structure/B1142029.png)